molecular formula C29H27N5O B11214666 7-(4-methoxyphenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

7-(4-methoxyphenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11214666
M. Wt: 461.6 g/mol
InChI Key: NPHUQDFHVWIDHG-UHFFFAOYSA-N
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Description

1-[7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-phenylpiperazine is a complex organic compound belonging to the class of heterocyclic compounds It features a pyrrolopyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings

Preparation Methods

The synthesis of 1-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-phenylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of Substituents: The methoxyphenyl and phenyl groups are introduced via substitution reactions, often using reagents like phenylboronic acid and methoxyphenylboronic acid in the presence of palladium catalysts.

    Piperazine Ring Formation: The final step involves the formation of the piperazine ring, which can be achieved through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

1-[7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-phenylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Research: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, aiming to optimize its efficacy and safety as a drug candidate.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

1-[7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-phenylpiperazine can be compared with other similar compounds, such as:

The uniqueness of 1-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-phenylpiperazine lies in its specific substituents and their arrangement, which confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C29H27N5O

Molecular Weight

461.6 g/mol

IUPAC Name

7-(4-methoxyphenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C29H27N5O/c1-35-25-14-12-24(13-15-25)34-20-26(22-8-4-2-5-9-22)27-28(30-21-31-29(27)34)33-18-16-32(17-19-33)23-10-6-3-7-11-23/h2-15,20-21H,16-19H2,1H3

InChI Key

NPHUQDFHVWIDHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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